molecular formula C8H15NO5S2 B2381245 3-(Morpholinosulfonyl)tetrahydrothiophene 1,1-dioxide CAS No. 201990-17-2

3-(Morpholinosulfonyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2381245
CAS No.: 201990-17-2
M. Wt: 269.33
InChI Key: RVUAEEMGJBNWPK-UHFFFAOYSA-N
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Description

3-(Morpholinosulfonyl)tetrahydrothiophene 1,1-dioxide is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and biological activity. It is a sulfonamide derivative that contains a morpholine ring and a thiolane 1,1-dioxide moiety.

Properties

IUPAC Name

3-morpholin-4-ylsulfonylthiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5S2/c10-15(11)6-1-8(7-15)16(12,13)9-2-4-14-5-3-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUAEEMGJBNWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinosulfonyl)tetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

3-(Morpholinosulfonyl)tetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(Morpholinosulfonyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Morpholinosulfonyl)tetrahydrothiophene 1,1-dioxide include other sulfonamide derivatives and morpholine-containing compounds. Examples include:

  • 4-Morpholinosulfonylbenzene
  • 3-Morpholin-4-ylsulfonylpropane
  • 2-Morpholin-4-ylsulfonylethane .

Uniqueness

What sets this compound apart is its unique combination of a morpholine ring and a thiolane 1,1-dioxide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(Morpholinosulfonyl)tetrahydrothiophene 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C7H13NO3S
  • CAS Number : 201990-17-2
  • Canonical SMILES : C1CC(CS(=O)(=O)N2CCOCC2)C1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act through the following mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. In vitro tests revealed significant inhibition of growth for multiple pathogenic bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in animal models. It was found to reduce the levels of pro-inflammatory cytokines in serum following induced inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of the compound against Staphylococcus aureus showed a dose-dependent response in bacterial inhibition, highlighting its potential as an antimicrobial agent.
  • In Vivo Anti-inflammatory Study : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory action.
  • Cancer Cell Line Study : Research involving human breast cancer cell lines indicated that treatment with the compound led to a reduction in cell viability and increased markers of apoptosis.

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